An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ylmethanamine
An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Quinolin-5-ylmethanamine. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are also included to assist in laboratory settings.
Core Properties of Quinolin-5-ylmethanamine
Quinolin-5-ylmethanamine, also known as 5-(aminomethyl)quinoline, is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂. It serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural features, comprising a quinoline ring system and a primary amine group, make it a versatile intermediate for the synthesis of various bioactive molecules.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of Quinolin-5-ylmethanamine.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 5456-11-1 |
| Appearance | Solid |
| Melting Point | 98-100 °C |
| Boiling Point | 314.7 ± 17.0 °C (Predicted) |
| Density | 1.157 g/cm³ (Predicted) |
| Flash Point | >110 °C |
| Solubility | Slightly soluble in DMSO and Methanol. |
| pKa | Not explicitly found, but expected to be in the range of a typical primary amine. |
Synonyms
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5-(Aminomethyl)quinoline
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1-(Quinolin-5-yl)methanamine
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C-QUINOLIN-5-YL-METHYLAMINE
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5-Quinolylmethanamine
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of Quinolin-5-ylmethanamine.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. This protocol utilizes the capillary tube method.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry Quinolin-5-ylmethanamine is finely ground using a mortar and pestle.
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Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
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Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
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Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, a micro boiling point determination method is suitable. Since Quinolin-5-ylmethanamine is a solid at room temperature, it would first need to be melted.
Apparatus:
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Thiele tube or other suitable heating bath (e.g., oil bath)
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Small test tube (e.g., Durham tube)
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Capillary tube (sealed at one end)
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Thermometer
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Rubber band or wire to attach the test tube to the thermometer
Procedure:
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Sample Preparation: A small amount of Quinolin-5-ylmethanamine is placed in the small test tube.
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Apparatus Assembly: The test tube is attached to the thermometer using a rubber band. A capillary tube is placed inside the test tube with its sealed end up.
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Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
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Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol provides a qualitative and semi-quantitative method for determining solubility.
Apparatus:
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Test tubes and rack
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Vortex mixer or stirring rods
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Graduated pipettes or cylinders
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Analytical balance
Procedure:
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Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
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Qualitative Assessment:
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Place a small, known amount (e.g., 10 mg) of Quinolin-5-ylmethanamine into a test tube.
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Add a small volume (e.g., 1 mL) of the chosen solvent.
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Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
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Visually inspect the solution for any undissolved solid. Classify as soluble, partially soluble, or insoluble.
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Semi-Quantitative Assessment:
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If the substance appears soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after vigorous agitation).
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If the substance is partially soluble or insoluble, gradually add more solvent in known volumes until the solid completely dissolves.
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The solubility can then be expressed in terms of mg/mL or mol/L.
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Determination of pKa by Potentiometric Titration
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration involves measuring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
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pH meter with a combination electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
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Sample Preparation: A known amount of Quinolin-5-ylmethanamine is dissolved in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).
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Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette containing the standardized strong acid is positioned above the beaker.
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Initial pH: The initial pH of the amine solution is recorded.
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Titration: The strong acid is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is constructed by plotting the pH (y-axis) against the volume of titrant added (x-axis).
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pKa Determination: The equivalence point is determined from the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is then calculated. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of Quinolin-5-ylmethanamine.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the protons of the aminomethyl group. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will be complex due to coupling with adjacent protons. The methylene protons of the -CH₂NH₂ group will likely appear as a singlet or a multiplet in the range of 3-5 ppm. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Expected ¹³C NMR Features: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically 110-150 ppm). The methylene carbon of the -CH₂NH₂ group will appear in the upfield region (typically 40-60 ppm).
General NMR Acquisition Protocol:
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Sample Preparation: Dissolve 5-10 mg of Quinolin-5-ylmethanamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Expected IR Features: The IR spectrum of Quinolin-5-ylmethanamine is expected to show characteristic absorption bands for the functional groups present.
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N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.
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C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.
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C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.
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C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.
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N-H bending: A band around 1590-1650 cm⁻¹.
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C-N stretching: A band in the 1000-1250 cm⁻¹ region.
General IR Acquisition Protocol (ATR-FTIR):
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Background Spectrum: A background spectrum of the clean ATR crystal is collected.
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Sample Application: A small amount of the solid Quinolin-5-ylmethanamine is placed directly onto the ATR crystal.
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Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
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Data Collection: The IR spectrum of the sample is recorded.
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Cleaning: The crystal is cleaned thoroughly with a suitable solvent after the measurement.
Mass Spectrometry (MS)
Expected Mass Spectrum Features: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the quinoline ring, leading to characteristic fragment ions.
General Mass Spectrometry Acquisition Protocol (EI-MS):
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Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
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Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the logical workflow for determining the melting point of Quinolin-5-ylmethanamine using the capillary method.
Workflow for Melting Point Determination
